N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide is a benzamide derivative featuring a hydroxyethyl-indole moiety and a methylthio substituent on the benzamide core. Its structure combines aromatic, heterocyclic, and sulfur-containing functional groups, making it a candidate for diverse applications, including medicinal chemistry and catalysis.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21-10-9-13-11-14(7-8-16(13)21)17(22)12-20-19(23)15-5-3-4-6-18(15)24-2/h3-11,17,22H,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGSNSGUDQYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Indole Derivative: Starting with 1-methyl-1H-indole, a hydroxyethyl group is introduced via a Friedel-Crafts alkylation reaction.
Thioether Formation: The resulting intermediate is then reacted with a methylthiolating agent under basic conditions to introduce the methylthio group.
Amidation: Finally, the compound is coupled with 2-(methylthio)benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethyl and methylthio groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as outlined below:
Structural Analogues with Benzamide Backbones
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Key Differences: Lacks the indole and methylthio groups; instead, it has a tertiary alcohol (2-hydroxy-1,1-dimethylethyl) and a methyl substituent on the benzamide. Functional Relevance: The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, a property that the target compound may share due to its hydroxyethyl group . Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation .
-
- Key Differences : Contains a nitro-thiazole group instead of the methylthio-indole system.
- Functional Relevance : Nitazoxanide’s antiparasitic activity highlights the importance of electron-withdrawing groups (e.g., nitro) on the benzamide scaffold. The target compound’s methylthio group, being less electron-withdrawing, may alter bioavailability or target specificity .
Heterocyclic and Thioether-Containing Analogues
- Benzimidazole Derivatives (): Key Differences: Benzimidazole cores (e.g., 5-chloro-1H-benzo[d]imidazole) replace the indole ring, with chloro substituents enhancing electrophilicity. Functional Relevance: The chloro and amino groups in these compounds are critical for antimicrobial or anticancer activity, whereas the target compound’s indole and methylthio groups may prioritize different biological pathways .
- Thioether-Linked Benzamides (): Key Differences: Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide feature thiazole or isoxazole rings instead of indole. Functional Relevance: These derivatives are designed for anticancer or antiviral applications, with thioether linkages improving membrane permeability. The target compound’s indole ring may offer unique π-stacking interactions in biological systems .
Data Table: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The hydroxyethyl group in the target compound may enable chelation with metals, akin to ’s N,O-bidentate system, suggesting utility in catalysis .
- Biological Activity : While nitro groups (e.g., nitazoxanide) enhance antiparasitic activity, methylthio groups (as in ) may shift selectivity toward kinase inhibition or protease targeting .
- Spectroscopic Validation : Structural confirmation of analogs () relies heavily on 1H NMR and X-ray crystallography, which would be essential for characterizing the target compound’s conformation .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described with the following chemical formula and structure:
- Molecular Formula : C14H18N2O3S
- CAS Number : 1292285-52-9
- IUPAC Name : this compound
The presence of an indole moiety, which is known for its biological significance, enhances the compound's interaction with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 5 to 10 µM, suggesting a moderate level of cytotoxicity against these cells .
The mechanism of action involves the compound's ability to interact with specific receptors and enzymes. Its indole structure allows it to bind effectively to serotonin receptors, particularly the 5-HT1D receptor , which plays a role in mood regulation and anxiety responses. This interaction can modulate neurotransmitter release, influencing various physiological processes .
3. Antimicrobial and Antiviral Activities
The compound is also being investigated for its antimicrobial and antiviral properties . Preliminary studies suggest that it may exhibit activity against certain bacterial strains and viruses, although detailed data on these effects are still emerging .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study A | A549 | 6.75 ± 0.19 | Antitumor activity |
| Study B | HCC827 | 5.13 ± 0.97 | Antitumor activity |
| Study C | NCI-H358 | 4.01 ± 0.95 | Antitumor activity |
These results indicate that the compound shows promising potential as an anticancer agent, warranting further investigation into its efficacy and safety profile.
Comparative Analysis with Similar Compounds
When compared to other indole derivatives such as tryptophan and indomethacin, this compound demonstrates unique properties due to its specific functional groups:
| Compound | Main Activity |
|---|---|
| N-(2-hydroxy-2-(1-methylindol-5-yl)ethyl)-2-(methylthio)benzamide | Anticancer, antimicrobial |
| Indole-3-acetic acid | Plant growth regulator |
| Tryptophan | Precursor to serotonin |
| Indomethacin | Anti-inflammatory |
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental biological data?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in docking software (e.g., GROMACS) to better match experimental binding affinities.
- Experimental validation : Use SPR (surface plasmon resonance) for direct binding kinetics measurement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
